Cas no 1806753-44-5 (6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine)

6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, including fluoromethyl, nitro, and trifluoromethoxy functional groups. This compound is of interest in agrochemical and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of electron-withdrawing groups enhances its reactivity in nucleophilic substitution and coupling reactions. Its structural features, such as the trifluoromethoxy moiety, may contribute to improved metabolic stability and lipophilicity in derived compounds. The fluoromethyl group offers additional synthetic flexibility for further functionalization. This compound is typically handled under controlled conditions due to its reactive nitro group.
6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine structure
1806753-44-5 structure
商品名:6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine
CAS番号:1806753-44-5
MF:C8H6F4N2O3
メガワット:254.138455867767
CID:4813166

6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H6F4N2O3/c1-4-7(17-8(10,11)12)6(14(15)16)2-5(3-9)13-4/h2H,3H2,1H3
    • InChIKey: UTDHJMVZLSYDEB-UHFFFAOYSA-N
    • ほほえんだ: FCC1=CC(=C(C(C)=N1)OC(F)(F)F)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 281
  • トポロジー分子極性表面積: 67.9
  • 疎水性パラメータ計算基準値(XlogP): 2.4

6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029084194-1g
6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine
1806753-44-5 97%
1g
$1,490.00 2022-03-31

6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine 関連文献

6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridineに関する追加情報

Introduction to 6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine (CAS No. 1806753-44-5)

6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine, a compound with the CAS number 1806753-44-5, is a unique and versatile molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinct structural features, including a fluoromethyl group, a methyl group, a nitro group, and a trifluoromethoxy substituent, all attached to a pyridine ring. These functional groups contribute to its chemical stability and reactivity, making it an attractive candidate for various applications in drug discovery and development.

The structural complexity of 6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine provides a robust platform for exploring its potential biological activities. The presence of the nitro group can enhance the compound's ability to interact with biological targets, while the fluorinated substituents can influence its pharmacokinetic properties, such as solubility and metabolic stability. These attributes are crucial for optimizing the therapeutic index of potential drug candidates.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate biological activity and improve drug-like properties. For instance, the fluoromethyl group in 6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine can enhance the lipophilicity of the molecule, which is beneficial for crossing biological membranes and reaching target sites within cells. The trifluoromethoxy substituent, on the other hand, can increase the compound's metabolic stability, thereby extending its half-life in vivo.

In terms of biological activity, 6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine has shown promising results in preliminary studies. Research has indicated that this compound exhibits potent antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, it has demonstrated antiviral activity against certain viruses, making it a potential lead compound for developing new antiviral agents.

The pharmacological profile of 6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine is further enhanced by its ability to modulate specific cellular pathways. Studies have shown that this compound can interfere with key signaling pathways involved in inflammation and cancer progression. For example, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating immune responses and cell survival. This property makes it an attractive candidate for developing anti-inflammatory and anticancer drugs.

The synthesis of 6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine involves several well-established chemical reactions. The starting material is typically a substituted pyridine derivative, which undergoes sequential functionalization steps to introduce the desired substituents. The synthesis process is optimized to ensure high yields and purity, making it suitable for large-scale production in pharmaceutical settings.

In clinical trials, early-stage studies have been conducted to evaluate the safety and efficacy of 6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine. Preliminary data suggest that this compound is well-tolerated at therapeutic doses and exhibits minimal side effects. Further clinical trials are ongoing to explore its potential as a treatment for various diseases, including infectious diseases and cancer.

The future prospects for 6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine are promising. Ongoing research aims to optimize its structure through rational drug design approaches to enhance its potency and selectivity. Additionally, efforts are being made to develop novel formulations that can improve its bioavailability and reduce dosing frequency.

In conclusion, 6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine (CAS No. 1806753-44-5) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it an exciting candidate for further development as a therapeutic agent. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a crucial role in advancing medical treatments for various diseases.

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